molecular formula C10H17NO3 B13275499 4-({[5-(Hydroxymethyl)furan-2-yl]methyl}amino)butan-2-ol

4-({[5-(Hydroxymethyl)furan-2-yl]methyl}amino)butan-2-ol

Cat. No.: B13275499
M. Wt: 199.25 g/mol
InChI Key: DNGUUBQEJLKOTK-UHFFFAOYSA-N
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Description

4-({[5-(Hydroxymethyl)furan-2-yl]methyl}amino)butan-2-ol is an organic compound with the molecular formula C10H17NO3 It features a furan ring, a hydroxymethyl group, and an amino alcohol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-({[5-(Hydroxymethyl)furan-2-yl]methyl}amino)butan-2-ol typically involves the reductive amination of 5-hydroxymethylfurfural (HMF) with an appropriate amine. One common method involves the reaction of HMF with aniline derivatives in the presence of a reducing agent such as sodium borohydride (NaBH4). The reaction is usually conducted in a solvent like methanol or benzene under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Catalysts and solvents are chosen to minimize environmental impact and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

4-({[5-(Hydroxymethyl)furan-2-yl]methyl}amino)butan-2-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid.

    Reduction: The furan ring can be hydrogenated to form a tetrahydrofuran derivative.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is commonly employed.

    Substitution: Halogenating agents such as thionyl chloride (SOCl2) can facilitate substitution reactions.

Major Products

    Oxidation: 4-({[5-(Carboxymethyl)furan-2-yl]methyl}amino)butan-2-ol.

    Reduction: 4-({[5-(Hydroxymethyl)tetrahydrofuran-2-yl]methyl}amino)butan-2-ol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-({[5-(Hydroxymethyl)furan-2-yl]methyl}amino)butan-2-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-({[5-(Hydroxymethyl)furan-2-yl]methyl}amino)butan-2-ol involves its interaction with specific molecular targets. The hydroxymethyl and amino groups can form hydrogen bonds with biological macromolecules, influencing their activity. The furan ring can participate in π-π interactions, further stabilizing the compound’s binding to its targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its combination of a furan ring, hydroxymethyl group, and amino alcohol moiety. This structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.

Properties

Molecular Formula

C10H17NO3

Molecular Weight

199.25 g/mol

IUPAC Name

4-[[5-(hydroxymethyl)furan-2-yl]methylamino]butan-2-ol

InChI

InChI=1S/C10H17NO3/c1-8(13)4-5-11-6-9-2-3-10(7-12)14-9/h2-3,8,11-13H,4-7H2,1H3

InChI Key

DNGUUBQEJLKOTK-UHFFFAOYSA-N

Canonical SMILES

CC(CCNCC1=CC=C(O1)CO)O

Origin of Product

United States

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